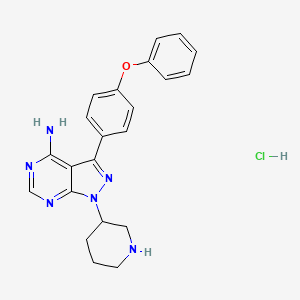(Rac)-IBT6A (hydrochloride)
CAS No.:
Cat. No.: VC20736647
Molecular Formula: C22H23ClN6O
Molecular Weight: 422.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H23ClN6O |
|---|---|
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | 3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H |
| Standard InChI Key | ATLAMSZMAHXMSQ-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
| Canonical SMILES | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Introduction
Chemical Properties and Structure
The chemical properties of (Rac)-IBT6A hydrochloride are fundamental to understanding its behavior in various research applications. These properties determine its stability, reactivity, and usefulness in synthetic pathways involving Ibrutinib and related compounds.
Physical and Chemical Characteristics
(Rac)-IBT6A hydrochloride possesses specific physical and chemical characteristics that define its behavior in laboratory and pharmaceutical settings. The following table summarizes the key chemical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1807619-60-8 |
| Molecular Formula | C₂₂H₂₃ClN₆O |
| Molecular Weight | 422.91 g/mol |
| Target | Bruton's tyrosine kinase (Btk) |
| Pathway | Protein Tyrosine Kinase/RTK |
| Physical State | Solid |
| Storage Conditions | As recommended in Certificate of Analysis |
| Shipping Conditions | With blue ice |
These properties make (Rac)-IBT6A hydrochloride suitable for various analytical and synthetic applications in pharmaceutical research, particularly in studies related to Ibrutinib and its derivatives .
Structural Features
The structural features of (Rac)-IBT6A hydrochloride include specific functional groups that contribute to its chemical reactivity and biological activity. The molecule contains nitrogen-rich functional groups that are characteristic of compounds designed to interact with kinase enzymes. As a racemic mixture, it contains equal amounts of both optical isomers, which is significant for understanding its behavior in chemical reactions and biological systems where stereochemistry plays a crucial role .
Relationship to Ibrutinib
(Rac)-IBT6A hydrochloride has a significant relationship with Ibrutinib, which is a clinically important drug with widespread applications in treating various hematological malignancies.
Ibrutinib Background
Ibrutinib functions as a selective, irreversible inhibitor of Bruton's tyrosine kinase (Btk), demonstrating remarkable potency with an IC50 value of 0.5 nM. This high potency makes Ibrutinib an effective therapeutic agent in treating B-cell malignancies. The drug works by irreversibly binding to a cysteine residue in the ATP-binding pocket of Btk, thereby blocking the enzyme's activity and disrupting B-cell receptor signaling pathways that are critical for the survival and proliferation of malignant B cells .
Applications in Research and Synthesis
(Rac)-IBT6A hydrochloride has several important applications in pharmaceutical research and chemical synthesis, particularly in relation to Ibrutinib-based compounds.
Synthetic Applications
One of the primary applications of (Rac)-IBT6A hydrochloride is in the synthesis of more complex molecules, including IBT6A-Ibrutinib dimer and various IBT6A adducts. These synthetic pathways are valuable for creating novel compounds with potential pharmacological activities. The ability to use (Rac)-IBT6A hydrochloride as a building block in these syntheses allows researchers to develop structurally diverse molecules that may have unique biological properties .
Development of Activity-Based Probes
(Rac)-IBT6A, also referenced as Compound 14 in some research contexts, serves as a critical intermediate in the synthesis of Ibrutinib-based activity-based probes (ABPs). These probes are instrumental tools in chemical biology research, allowing scientists to visualize and study the interactions between Ibrutinib and its target proteins in complex biological systems. The development of these probes contributes significantly to our understanding of the mechanism of action of Ibrutinib and related compounds, providing insights that can guide the design of next-generation kinase inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume